Benzal chloride Benzal chloride Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes.
Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.
Benzal chloride is a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 29797-40-8
VCID: VC13295343
InChI: InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
SMILES: C1=CC=C(C=C1)C(Cl)Cl
Molecular Formula: C7H6Cl2
C7H6Cl2
C6H5CHCl2
Molecular Weight: 161.03 g/mol

Benzal chloride

CAS No.: 29797-40-8

Cat. No.: VC13295343

Molecular Formula: C7H6Cl2
C7H6Cl2
C6H5CHCl2

Molecular Weight: 161.03 g/mol

* For research use only. Not for human or veterinary use.

Benzal chloride - 29797-40-8

Specification

CAS No. 29797-40-8
Molecular Formula C7H6Cl2
C7H6Cl2
C6H5CHCl2
Molecular Weight 161.03 g/mol
IUPAC Name dichloromethylbenzene
Standard InChI InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Standard InChI Key CAHQGWAXKLQREW-UHFFFAOYSA-N
Impurities Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities.
SMILES C1=CC=C(C=C1)C(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C(Cl)Cl
Boiling Point 401 °F at 760 mmHg (EPA, 1998)
205 °C
Colorform COLORLESS OILY LIQUID
Flash Point 198 °F (NTP, 1992)
93 °C
93 °C c.c.
Melting Point 2.48 °F (EPA, 1998)
-16.4 °C
-17 °C

Introduction

Physical and Chemical Properties

Physical Properties

Benzal chloride exhibits distinct physical characteristics that influence its handling and industrial applications:

PropertyValue
Melting Point-16 °C
Boiling Point207 °C
Density (20 °C)1.254 g/cm³
Vapor Pressure (25 °C)60 Pa
Refractive Index1.5500
Flash Point92 °C
Water SolubilityInsoluble
Solubility in ChloroformMiscible
Solubility in MethanolSlightly soluble

These properties underscore benzal chloride’s stability as a liquid under standard conditions, though it fumes in moist air due to hydrolysis . Its low water solubility and high solubility in organic solvents like chloroform facilitate its use in non-aqueous reactions.

Chemical Properties

Benzal chloride’s chemical behavior is defined by its two labile chlorine atoms, which participate in diverse reactions:

  • Hydrolysis: In acidic or basic aqueous conditions, benzal chloride hydrolyzes to benzaldehyde . This reaction is central to its industrial application:
    C₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2HCl\text{C₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2HCl} .

  • Friedel-Crafts Reactions: In the presence of catalysts like AlCl₃, benzal chloride undergoes condensation to form diphenylmethane derivatives .

  • Reduction: Treatment with reducing agents yields toluene derivatives, though these reactions are less commercially significant .

Benzal chloride is moisture-sensitive and incompatible with strong bases, oxidizing agents, and metals, necessitating anhydrous storage conditions .

Synthesis and Production

The industrial synthesis of benzal chloride involves the side-chain chlorination of toluene under controlled conditions:

  • Chlorination Process: Toluene is chlorinated in the presence of ultraviolet (UV) light or radical initiators, progressively substituting hydrogen atoms on the methyl group .

  • Reaction Control: The extent of chlorination determines the product distribution. Excess chlorine leads to benzotrichloride (C₆H₅CCl₃), while moderated conditions favor benzal chloride .

  • Purification: Distillation separates benzal chloride from unreacted toluene and byproducts like benzyl chloride (C₆H₅CH₂Cl) .

This method contrasts with Cahours’ original approach, which used PCl₅ and benzaldehyde, a route now obsolete due to cost and efficiency considerations .

Applications and Uses

Benzal chloride’s primary application is the production of benzaldehyde, a precursor to dyes, perfumes, and pharmaceuticals . Additional uses include:

  • Organic Synthesis: As a dichloromethylating agent in Friedel-Crafts alkylation reactions .

  • Polymer Chemistry: Formation of cross-linked polymers, though these lack significant commercial traction .

Despite its utility, benzal chloride’s applications are constrained by its toxicity and the availability of safer alternatives like benzyl alcohol oxidation.

Regulatory Status

Regulatory frameworks governing benzal chloride include:

  • EPA: Listed under the Toxic Substances Control Act (TSCA), with stringent reporting requirements for manufacturers .

  • IARC: Group 2A classification mandates workplace exposure limits and hazard communication .

  • European Union: Regulated under REACH, requiring safety assessments for industrial use .

Recent Research and Developments

Recent studies focus on green synthesis methods to reduce chlorine usage and byproduct formation. Catalytic systems using ionic liquids or zeolites show promise in enhancing chlorination selectivity . Additionally, research into benzal chloride’s role in pharmaceutical intermediates (e.g., antihistamines) highlights potential niche applications, though toxicity concerns remain a barrier .

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